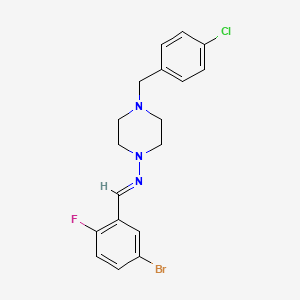

![molecular formula C22H30N4O2 B5538849 9-[(5-乙基-1,3,4-恶二唑-2-基)甲基]-2-(2-苯乙基)-2,9-二氮杂螺[5.5]十一烷-3-酮](/img/structure/B5538849.png)

9-[(5-乙基-1,3,4-恶二唑-2-基)甲基]-2-(2-苯乙基)-2,9-二氮杂螺[5.5]十一烷-3-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecane derivatives, including compounds similar to the one , typically involves multi-step chemical reactions that incorporate strategies such as Michael addition, spirocyclization, and functional group transformations. For instance, Yang et al. (2008) described a divergent synthesis approach for 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones, highlighting the versatility in synthesizing diazaspiro derivatives through efficient reaction pathways (Yang et al., 2008).

Molecular Structure Analysis

The molecular structure of diazaspiro[5.5]undecane derivatives is characterized by the spiro connection of a five-membered ring and a larger ring, often leading to rigid frameworks that influence their chemical reactivity and interaction with biological targets. The structural elucidation of these compounds typically relies on spectroscopic techniques such as NMR and X-ray crystallography, providing detailed insights into their three-dimensional configurations and the spatial arrangement of functional groups. Zeng et al. (2021) conducted a comprehensive study on the crystal structure, thermodynamic properties, and DFT studies of a related 1,5-dioxaspiro[5.5] derivative, offering a glimpse into the complex structural attributes of these molecules (Zeng et al., 2021).

Chemical Reactions and Properties

Diazaspiro[5.5]undecane derivatives undergo various chemical reactions, including functional group modifications, ring expansions, and electrophilic substitutions, reflecting their reactive nature and the influence of the spirocyclic structure on their chemical behavior. The reactions often exploit the nucleophilic character of the nitrogen atoms and the electrophilic potential of the carbonyl and other functional groups, leading to a wide array of structurally diverse derivatives with potential biological activities.

Physical Properties Analysis

The physical properties of diazaspiro[5.5]undecane derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in medicinal chemistry and material science. These properties are influenced by the molecular structure, the presence of substituents, and the overall molecular symmetry. The physical characteristics determine the compound's behavior in biological systems, its pharmacokinetic profile, and its suitability for formulation into dosage forms.

Chemical Properties Analysis

The chemical properties of diazaspiro[5.5]undecane derivatives, including acidity, basicity, reactivity towards nucleophiles and electrophiles, and stability under various conditions, are essential for understanding their mechanism of action, reactivity in synthetic sequences, and interactions with biological macromolecules. These properties are influenced by the electronic configuration of the molecule, the presence of electron-withdrawing or electron-donating groups, and the steric effects imposed by the spirocyclic structure.

- Yang, H., Xiao-fa, L., Padilla, F., & Rotstein, D. (2008). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. Tetrahedron Letters, 49, 6371-6374. Link to the article.

- Zeng, W., Wang, X., & Zhang, Y. (2021). Crystal Structure, Thermodynamic Properties and DFT Studies of 5,6-dimethyl-1H-benzo[d]imidazol-3-ium 3-((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl) -2,4-dioxo-1,5-dioxaspiro[5.5]undecane Hydrate. Crystals. Link to the article.

科学研究应用

药理学中的恶二唑

恶二唑,包括“9-[(5-乙基-1,3,4-恶二唑-2-基)甲基]-2-(2-苯乙基)-2,9-二氮杂螺[5.5]十一烷-3-酮”等衍生物,因其多样化的生物活性而在药学化学中备受关注。含有恶二唑部分的化合物已被探索用于抗惊厥、抗炎、抗微生物和抗癌特性,使其在药物开发和治疗应用中具有价值。例如,抗惊厥恶二唑的代谢和药代动力学特性已被研究以了解其治疗潜力和安全性(Allen、Blackburn 和 Caldwell,1971)(Allen 等人,1971)。

临床应用中的安全性和剂量学

在临床环境中,新化合物的安全性、剂量学和药代动力学对于确定其适用性和有效性至关重要。对 11C 标记的恶二唑等化合物进行的研究提供了对其在人体中的分布、消除和潜在不良反应的见解,这对于推进临床试验和治疗使用至关重要。例如,对特定放射性示踪剂的研究有助于了解其在诊断和治疗神经系统疾病中的安全性和有效性(Brier 等人,2022)(Brier 等人,2022)。

属性

IUPAC Name |

9-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N4O2/c1-2-19-23-24-20(28-19)16-25-14-11-22(12-15-25)10-8-21(27)26(17-22)13-9-18-6-4-3-5-7-18/h3-7H,2,8-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQBPUAGKWYOZKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(O1)CN2CCC3(CCC(=O)N(C3)CCC4=CC=CC=C4)CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{4-[1-ethyl-3-(2-methoxyethyl)-1H-1,2,4-triazol-5-yl]phenyl}-N-methylmethanesulfonamide](/img/structure/B5538767.png)

![N-{(3S*,4R*)-4-(4-methylphenyl)-1-[4-(1H-pyrazol-4-yl)butanoyl]-3-pyrrolidinyl}acetamide](/img/structure/B5538775.png)

![methyl 8-methoxy-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B5538783.png)

![N-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5538801.png)

![N~1~-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-1H-tetrazole-1,5-diamine](/img/structure/B5538814.png)

![N-[3-(acetylamino)phenyl]-2,6-dichlorobenzamide](/img/structure/B5538842.png)

![N-[(3S*,4R*)-1-(1-benzothien-5-ylcarbonyl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5538872.png)

![1-(2-methylphenyl)-4-[(3-methyl-2-thienyl)carbonyl]-2-piperazinone](/img/structure/B5538879.png)

![4-(3-methyl-1H-pyrazol-1-yl)-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5538883.png)